2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide
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Overview
Description
2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features a unique combination of adamantane, oxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology. This method allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)aniline: Shares the oxazole and pyridine moieties but lacks the adamantane group.
ADAMANTAN-1-YL-(3-(4-FLUORO-PHENYL)-OXIRANYL)-METHANONE: Contains the adamantane group but differs in the other functional groups.
Uniqueness
2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is unique due to its combination of adamantane, oxazole, and pyridine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H25N3O2/c28-21(14-24-11-15-7-16(12-24)9-17(8-15)13-24)26-19-4-1-3-18(10-19)23-27-22-20(29-23)5-2-6-25-22/h1-6,10,15-17H,7-9,11-14H2,(H,26,28) |
InChI Key |
RKRJLSOTHCNOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC(=C4)C5=NC6=C(O5)C=CC=N6 |
Origin of Product |
United States |
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